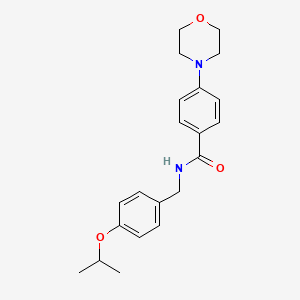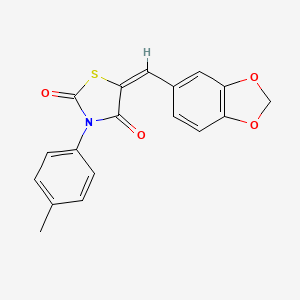
N-(4-isopropoxybenzyl)-4-(4-morpholinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropoxybenzyl)-4-(4-morpholinyl)benzamide, also known as Ro 31-8220, is a small molecule inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. Ro 31-8220 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
N-(4-isopropoxybenzyl)-4-(4-morpholinyl)benzamide 31-8220 inhibits PKC activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby blocking the downstream signaling pathways regulated by PKC.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound 31-8220 induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In cardiovascular cells, this compound 31-8220 reduces the expression of adhesion molecules and inflammatory cytokines, thereby preventing the development of atherosclerosis. In neuronal cells, this compound 31-8220 enhances synaptic plasticity and memory consolidation, suggesting its potential therapeutic application in neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-isopropoxybenzyl)-4-(4-morpholinyl)benzamide 31-8220 in lab experiments is its high specificity for PKC inhibition. This allows researchers to study the role of PKC in various cellular processes without interference from other signaling pathways. However, this compound 31-8220 has some limitations, including its low solubility in water and its potential off-target effects on other kinases.
Future Directions
The potential therapeutic applications of N-(4-isopropoxybenzyl)-4-(4-morpholinyl)benzamide 31-8220 in cancer, cardiovascular diseases, and neurological disorders are still being investigated. Future studies could focus on optimizing the pharmacokinetic properties of this compound 31-8220 to improve its efficacy and reduce its toxicity. Additionally, the development of more selective PKC inhibitors could provide further insights into the specific roles of different PKC isoforms in various cellular processes.
Synthesis Methods
N-(4-isopropoxybenzyl)-4-(4-morpholinyl)benzamide 31-8220 can be synthesized using a multi-step organic synthesis approach. The synthesis involves the reaction of 4-isopropoxybenzyl chloride with 4-(4-morpholinyl)aniline in the presence of a base to form the intermediate product, which is then further reacted with benzoyl chloride to yield the final product.
Scientific Research Applications
N-(4-isopropoxybenzyl)-4-(4-morpholinyl)benzamide 31-8220 has been widely used as a tool compound to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of all PKC isoforms, making it a useful tool to investigate the specificity of PKC signaling pathways. This compound 31-8220 has also been used in preclinical studies to evaluate the therapeutic potential of PKC inhibition in cancer, cardiovascular diseases, and neurological disorders.
Properties
IUPAC Name |
4-morpholin-4-yl-N-[(4-propan-2-yloxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(2)26-20-9-3-17(4-10-20)15-22-21(24)18-5-7-19(8-6-18)23-11-13-25-14-12-23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGZUJXIANJDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethoxyphenyl)-6-(3-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5034551.png)
![3-{5-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5034554.png)
![2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylleucinate](/img/structure/B5034564.png)
![N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5034576.png)

![1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B5034592.png)
![2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B5034595.png)
![(2-methoxy-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5034602.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5034618.png)
![8-methyl-7-[(4-nitrobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5034622.png)
![3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}propyl acetate](/img/structure/B5034637.png)
![3-[(2-ethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B5034638.png)
![N-cycloheptyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5034639.png)
![5-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034645.png)
